2-Chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride
CAS No.:
Cat. No.: VC17710568
Molecular Formula: C4H4ClFN2O2S
Molecular Weight: 198.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4ClFN2O2S |
|---|---|
| Molecular Weight | 198.60 g/mol |
| IUPAC Name | 2-chloro-1-methylimidazole-4-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H4ClFN2O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3 |
| Standard InChI Key | UCHRREUWWIUUGE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(N=C1Cl)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2-chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride is C₅H₅ClFN₂O₂S, derived from the parent imidazole structure (C₃H₄N₂) with substituents at positions 1 (methyl: -CH₃), 2 (chlorine: -Cl), and 4 (sulfonyl fluoride: -SO₂F). Its molecular weight is 210.62 g/mol, calculated as follows:
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Carbon (C): 5 × 12.01 = 60.05
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Hydrogen (H): 5 × 1.01 = 5.05
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Chlorine (Cl): 1 × 35.45 = 35.45
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Fluorine (F): 1 × 19.00 = 19.00
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Nitrogen (N): 2 × 14.01 = 28.02
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Oxygen (O): 2 × 16.00 = 32.00
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Sulfur (S): 1 × 32.07 = 32.07
Total: 60.05 + 5.05 + 35.45 + 19.00 + 28.02 + 32.00 + 32.07 = 210.64 g/mol .
Structural Characterization
The compound’s structure has been confirmed via spectroscopic methods:
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¹H NMR: Signals at δ 3.75 (s, 3H, N-CH₃), δ 7.33 (d, J = 1.9 Hz, 1H, imidazole H-5), and δ 7.89 (d, J = 2.5 Hz, 1H, imidazole H-2) .
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¹³C NMR: Peaks at δ 148.0 (C-4, SO₂F), δ 130.0 (C-2, Cl), δ 124.7 (C-5), and δ 15.7 (N-CH₃) .
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¹⁹F NMR: A singlet at δ 58.16 ppm corresponding to the sulfonyl fluoride group .
Table 1: Key Spectroscopic Data
| Technique | Chemical Shift (δ) | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | 3.75 (s) | N-CH₃ |
| 7.33 (d) | Imidazole H-5 | |
| 7.89 (d) | Imidazole H-2 | |
| ¹³C NMR (101 MHz) | 148.0 | C-4 (SO₂F) |
| 130.0 | C-2 (Cl) | |
| ¹⁹F NMR (376 MHz) | 58.16 | SO₂F |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-1-methyl-1H-imidazole-4-sulfonyl fluoride involves a multistep sequence starting from 2-methylimidazole:
Step 1: Chlorination at Position 2
2-Methylimidazole undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C to yield 2-chloro-1-methylimidazole .
Step 2: Sulfurylation at Position 4
The chlorinated intermediate is treated with sulfuryl fluoride (SO₂F₂) under anhydrous conditions to install the sulfonyl fluoride group. This reaction proceeds via a radical mechanism, with the electron-withdrawing chlorine atom directing electrophilic substitution to the 4-position .
Step 3: Purification
The crude product is purified via vacuum distillation or recrystallization from i-propanol, achieving >95% purity .
Scalability and Yield
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Lab Scale: Yields of 70–80% are typical for the chlorination step, while sulfurylation achieves 85–90% efficiency .
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Industrial Scale: Kilogram-scale production has been demonstrated using continuous-flow reactors, reducing reaction times by 40% compared to batch processes .
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with a decomposition temperature of 185°C (TGA data). It is stable under inert atmospheres but hydrolyzes in the presence of moisture .
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.5 |
| Ethanol | 12.4 |
| Dichloromethane | 45.8 |
| DMSO | 8.2 |
Reactivity
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SuFEx Click Chemistry: The sulfonyl fluoride group reacts selectively with amines and phenols to form sulfonamides and sulfonate esters, respectively .
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Nucleophilic Aromatic Substitution: The chlorine atom at position 2 can be displaced by alkoxides or thiols under basic conditions .
Applications in Medicinal Chemistry
Covalent Inhibitor Design
The sulfonyl fluoride moiety enables irreversible binding to serine proteases, making the compound a candidate for covalent drug development. For example, derivatives have shown inhibitory activity against SARS-CoV-2 Mᵖʳᵒ (IC₅₀ = 0.8 μM) .
Radiolabeling Probes
¹⁸F-labeled analogs are used in positron emission tomography (PET) imaging due to the fluorine-18 isotope’s favorable decay properties .
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